Methyl 3-nitropyridine-2-carboxylate
Overview
Description
Methyl 3-nitropyridine-2-carboxylate is an organic compound that belongs to the class of nitropyridines It is characterized by a nitro group attached to the third position of the pyridine ring and a carboxylate ester group at the second position
Mechanism of Action
Target of Action
Methyl 3-nitropyridine-2-carboxylate is a chemical compound that is often used in the synthesis of various organic compounds . The primary targets of this compound are the molecules or structures in the reaction mixture that it interacts with. These targets can vary depending on the specific reaction conditions and the other reactants present .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic aromatic substitution . In this process, the nitro group in the 3-nitro-pyridyl carboxylate is replaced by a fluoride anion . This reaction is facilitated by the presence of a strong nucleophile, such as cesium fluoride, and a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of other organic compounds . The compound’s ability to undergo nucleophilic aromatic substitution makes it a valuable tool in the creation of various fluorinated aryl compounds . These compounds can then participate in further reactions, affecting a wide range of biochemical pathways.
Result of Action
The primary result of the action of this compound is the formation of a new compound, methyl 3-fluoropyridine-4-carboxylate . This compound is formed when the nitro group of the original compound is replaced by a fluoride anion . The resulting fluorinated aryl compound can then be used in further reactions .
Action Environment
The action of this compound is influenced by several environmental factors. The temperature, for example, can affect the rate and outcome of the reaction . The presence of a strong nucleophile and a polar aprotic solvent is also necessary for the reaction to occur . Other factors, such as the concentration of the reactants and the presence of any catalysts, can also influence the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-nitropyridine-2-carboxylate can be synthesized through several methods. One common approach involves the nitration of methyl 2-pyridinecarboxylate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Cesium fluoride, dimethyl sulfoxide.
Major Products Formed:
Reduction: Methyl 3-aminopyridine-2-carboxylate.
Substitution: Methyl 3-fluoropyridine-2-carboxylate.
Scientific Research Applications
Methyl 3-nitropyridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as fluorescence or conductivity, for use in electronic devices and sensors.
Comparison with Similar Compounds
Methyl 3-fluoropyridine-2-carboxylate: Similar in structure but with a fluorine atom instead of a nitro group.
Methyl 3-aminopyridine-2-carboxylate: Similar in structure but with an amino group instead of a nitro group.
Uniqueness: Methyl 3-nitropyridine-2-carboxylate is unique due to the presence of both a nitro group and a carboxylate ester group on the pyridine ring. This combination of functional groups provides distinct reactivity patterns and allows for diverse chemical transformations. The nitro group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions, while the carboxylate ester group offers opportunities for further derivatization.
Properties
IUPAC Name |
methyl 3-nitropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(10)6-5(9(11)12)3-2-4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYLRDGENQOVTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339418 | |
Record name | methyl 3-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103698-08-4 | |
Record name | methyl 3-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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